5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one

Description

Molecular Geometry and Stereochemical Considerations

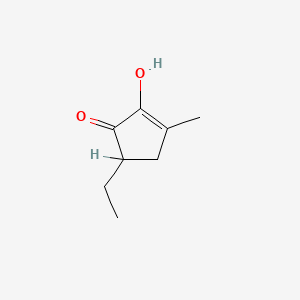

The compound features a cyclopentenone backbone (a five-membered ring with one ketone group and one double bond) substituted with hydroxyl, methyl, and ethyl groups. Key structural attributes include:

- Ring conformation : The cyclopentene ring adopts a puckered geometry to alleviate angle strain, as planar configurations would enforce bond angles far from the ideal tetrahedral geometry. X-ray crystallographic data for related cyclopentenones confirm non-planar arrangements.

- Substituent positions : The hydroxyl group resides at C2, the methyl group at C3, and the ethyl group at C5 (Figure 1). This arrangement creates steric interactions between the C3 methyl and C5 ethyl groups, potentially influencing ring puckering.

- Stereoelectronic effects : The conjugated enone system (C1=O and C2=C3) delocalizes π-electrons, stabilizing the molecule. The hydroxyl group participates in intramolecular hydrogen bonding with the ketone oxygen, further stabilizing the keto tautomer.

Table 1 : Key structural parameters of 5-ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular formula | C₈H₁₂O₂ | |

| Molecular weight | 140.18 g/mol | |

| SMILES | CCC1CC(=C(C1=O)O)C | |

| InChIKey | ARHWUYVUNJLMRR-UHFFFAOYSA-N |

IUPAC Nomenclature and Systematic Identification

The systematic name follows IUPAC priorities:

- Parent chain : Cyclopent-2-en-1-one (a five-membered ring with a double bond between C2–C3 and a ketone at C1).

- Substituents :

Comparative Analysis of Cyclopentenone Derivatives

Substituents significantly alter the physicochemical properties of cyclopentenones:

Table 2 : Comparison of cyclopentenone derivatives

*Calculated using PubChem data.

The ethyl group at C5 increases lipophilicity (higher Log P) compared to smaller substituents, enhancing solubility in non-polar media. Conversely, the hydroxyl group at C2 facilitates hydrogen bonding, improving aqueous solubility relative to purely alkyl-substituted analogs.

Tautomeric Behavior and Keto-Enol Equilibrium Studies

Keto-enol tautomerism in this compound is influenced by conjugation and steric effects:

- Keto form dominance : Under standard conditions, the keto tautomer predominates (>99.9%) due to stabilization from the conjugated enone system and intramolecular hydrogen bonding.

- Enol stabilization : The enol form (2,3-dihydroxy-5-ethyl-3-methylcyclopent-1-en-1-one) is marginally stabilized by resonance between the hydroxyl oxygen and the α,β-unsaturated ketone, but this effect is weaker than in diketones like 2,4-pentanedione.

- Equilibrium constant (K) : Experimental data for analogous cyclopentenones suggest K (enol/keto) ≈ 10⁻⁵–10⁻⁶ at 25°C. Quantum mechanical calculations predict a similar equilibrium for this compound, with ΔG ≈ +40 kJ/mol favoring the keto form.

Figure 2 : Keto-enol equilibrium in this compound $$ \text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta H^\circ \approx +50 \, \text{kJ/mol}, \, \Delta S^\circ \approx -20 \, \text{J/mol·K} $$ The equilibrium shifts slightly toward the enol form in polar solvents due to solvation of the hydroxyl group.

Properties

IUPAC Name |

5-ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-6-4-5(2)7(9)8(6)10/h6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHWUYVUNJLMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=C(C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967840 | |

| Record name | 5-Ethyl-2-hydroxy-3-methyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

slightly soluble in water; soluble in ethanol, fat, propylene glycol | |

| Record name | 5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/430/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.053-1.060 | |

| Record name | 5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/430/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53263-58-4 | |

| Record name | 5-Ethyl-2-hydroxy-3-methyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53263-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053263584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2-hydroxy-3-methyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Hydrolysis of Methoxy Precursors

One of the established synthetic approaches involves the acidic hydrolysis of 5-ethyl-2-methoxy-3-methyl-2-cyclopenten-1-one to yield 5-ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one. The process is summarized as follows:

- Starting Material: Crude 5-ethyl-2-methoxy-3-methyl-2-cyclopenten-1-one

- Reagents: 5N hydrochloric acid (HCl)

- Conditions: Reflux for 2 hours

- Work-up: Extraction with dichloromethane (CH2Cl2), drying over magnesium sulfate, concentration by rotary evaporation

- Purification: Distillation at 47°-48° C under 0.03 mbar vacuum

- Yield: 78.2% (9.09 g from 12.8 g crude methoxy precursor)

- Product Composition: Mixture of isomers:

- Isomer A (this compound) ~70.2%

- Isomer B (3-ethyl-2-hydroxy-5-methylcyclopent-2-en-1-one) ~28.8%

This method is advantageous for its relatively high yield and straightforward reaction conditions, with the main challenge being the separation of isomeric products.

| Parameter | Details |

|---|---|

| Starting Material | 5-ethyl-2-methoxy-3-methyl-2-cyclopenten-1-one |

| Acid Catalyst | 5N HCl |

| Temperature | Reflux (~100°C) |

| Reaction Time | 2 hours |

| Extraction Solvent | Dichloromethane (CH2Cl2) |

| Purification | Vacuum distillation (47-48°C, 0.03 mbar) |

| Yield | 78.2% |

| Isomer Ratio (A:B) | 7:3 |

Multi-Step Synthesis Starting from 2-Methyl-1,3-Butadiene via Cyclopropane Intermediates

A more complex and industrially relevant synthesis involves a five-step sequence starting from 2-methyl-1,3-butadiene , incorporating novel intermediate transformations:

- Step 1: Reaction of 2-methyl-1,3-butadiene with a dichlorocarbenoid species in a two-phase system (aqueous/organic) in the presence of a quaternary ammonium salt catalyst to form 1,1-dichloro-2-methyl-2-vinylcyclopropane .

- Step 2: Isomerization of the cyclopropane intermediate by passing it through a hot tube reactor heated between 200° and 350° C, converting it to 1-methyl-4,4-dichlorocyclopent-1-ene .

- Step 3: Hydrolysis of the dichlorocyclopentene under acid, base, or aqueous metal ion catalysis at 40°-100° C to yield 3-methyl-2-cyclopenten-1-one .

- Step 4: Epoxidation of 3-methyl-2-cyclopenten-1-one using peroxide in a two-phase system with a phase transfer catalyst to produce 2,3-epoxy-3-methylcyclopentanone .

- Step 5: Acid-catalyzed isomerization of the epoxide to furnish 2-hydroxy-3-methylcyclopent-2-en-1-one .

This synthetic route is notable for its innovative use of carbene chemistry and hot tube isomerization, providing a high overall yield of the hydroxycyclopentenone product. The method is adaptable for alkyl-substituted butadienes, allowing preparation of various analogs.

| Step | Reaction Type | Intermediate/Product | Conditions/Notes |

|---|---|---|---|

| 1 | Carbene addition | 1,1-dichloro-2-methyl-2-vinylcyclopropane | Two-phase system, quaternary ammonium salt catalyst |

| 2 | Thermal isomerization | 1-methyl-4,4-dichlorocyclopent-1-ene | Hot tube reactor, 200-350°C |

| 3 | Hydrolysis | 3-methyl-2-cyclopenten-1-one | Acid/base/metal ion catalyst, 40-100°C |

| 4 | Epoxidation | 2,3-epoxy-3-methylcyclopentanone | Peroxide, phase transfer catalyst, two-phase system |

| 5 | Acid-catalyzed isomerization | 2-hydroxy-3-methylcyclopent-2-en-1-one | Acid catalyst, isolation of final product |

Synthesis via Sodium-Ammonia Reduction of Diethyl Esters

Another reported method involves the reduction of diethyl esters of glutaric acid derivatives in liquid ammonia with sodium metal, followed by acidification and extraction:

- Reagents: Sodium metal, liquid ammonia, diethyl ester of 2-methyl glutarate dissolved in anhydrous diethyl ether.

- Procedure:

- Sodium is added to liquid ammonia under nitrogen atmosphere.

- The ester solution is added slowly over several hours, causing precipitation.

- After complete addition, ammonia is purged with nitrogen.

- Acidification with 3N HCl is performed cautiously.

- Extraction with ether and concentration yields the product.

- Yield: Approximately 30% to 32% theoretical yield of 2-hydroxy-3-methylcyclopent-2-en-1-one (maple lactone).

- Notes: The reaction requires careful control of moisture and oxygen exclusion, and prolonged addition times for the ester solution to manage precipitation and reaction kinetics.

| Parameter | Details |

|---|---|

| Starting Material | Diethyl 2-methyl glutarate ester |

| Reducing Agent | Sodium metal |

| Solvent | Liquid ammonia, diethyl ether |

| Atmosphere | Dry nitrogen |

| Acidification | 3N HCl |

| Yield | ~30-32% of theoretical |

| Reaction Time | Ester addition over 2.5-4 hours, overnight purging |

Summary Table of Preparation Methods

| Method | Key Features | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Acid hydrolysis of methoxy precursor | Simple reflux with HCl, distillation purification | 78.2 | High yield, straightforward | Isomer mixture formation |

| Five-step carbene and epoxidation route | Carbene addition, hot tube isomerization, epoxidation | High overall | Versatile, high purity | Multi-step, requires specialized equipment |

| Sodium-ammonia reduction of esters | Reduction in liquid ammonia, acid work-up | ~30-32 | Uses common reagents | Low yield, sensitive conditions |

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction of ethylcyclotene can yield alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopentenones.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods:

5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one can be synthesized through several methods, predominantly via the Michael addition of methylfuran to formaldehyde and dimethylamine, followed by hydrolysis and rearrangement. A detailed synthesis pathway includes:

- Starting Material: 2-Methyl-1,3-butadiene.

- Intermediate Steps:

- Isomerization of 1,1-dichloro-2-methyl-2-vinylcyclopropane.

- Hydrolysis to yield 3-methyl-2-cyclopenten-1-one.

- Epoxidation using hydrogen peroxide with a phase transfer catalyst.

- Final Product: this compound.

Chemical Reactions:

The compound undergoes various reactions, including:

- Oxidation: Converts to carboxylic acids or ketones.

- Reduction: Yields alcohols using reducing agents like lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions with halides or amines.

Scientific Research Applications

Organic Chemistry:

In organic synthesis, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biological Activities:

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties: Studies suggest that it may exhibit antimicrobial effects against certain pathogens.

- Antioxidant Activity: Its antioxidant properties are being investigated for potential health benefits .

Medicinal Chemistry:

The compound is being explored for its therapeutic effects, particularly in drug development. Its structural characteristics may allow it to interact with biological targets effectively, leading to the development of new pharmaceuticals .

Flavor and Fragrance Industry:

Due to its caramel-like odor, this compound is widely used in the flavor and fragrance industry. It is utilized in food products and perfumes, contributing to desirable sensory attributes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

Mechanism of Action

The mechanism of action of ethylcyclotene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor binding . The exact molecular targets and pathways, however, are still under investigation .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one

- CAS Registry Number : 53263-58-4

- Molecular Formula : C₈H₁₂O₂

- Structure: A cyclopentenone backbone substituted with an ethyl group at position 5, a hydroxyl group at position 2, and a methyl group at position 2.

Applications: This compound is primarily used in the flavor and fragrance industry due to its caramel-like, woody, or smoky aroma. It is listed under FEMA No. 3454 as a flavoring agent and is registered in regulatory databases for use in fragrances .

Synthesis :

Key synthetic routes include enzymatic bioconversion of racemic intermediates (e.g., 5-acetoxy-2-ethyl-3-methoxy-2-cyclopentene-1-one) using lipases , and oxidation steps involving manganese(III) acetate .

Comparison with Structurally Similar Compounds

Structural Analogues of Cyclopentenones

The compound belongs to the cyclopentenone family, which shares a conjugated enone system. Below is a detailed comparison with close analogues:

Comparison with Furanone Derivatives

Furanones share similar flavor profiles but differ in ring structure and stability:

Key Research Findings

- Synthetic Flexibility: The hydroxyl group in this compound allows selective enzymatic resolution, enabling chiral synthesis of intermediates like 4-hydroxy-enone .

- Aroma Profile: Compared to furanones, cyclopentenones exhibit deeper roasted notes due to their conjugated carbonyl system .

- Stability: Cyclopentenones are less thermally stable than furanones, limiting their use in high-temperature food processing .

Data Tables

Biological Activity

5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one, a compound with significant potential in various biological applications, has been the subject of extensive research due to its unique chemical properties and biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound is a cyclic ketone that can undergo various chemical reactions, including oxidation, reduction, and substitution. Its synthesis typically involves multi-step organic reactions starting from simple alkenes or diketones. For instance, one synthesis method includes hydrolysis followed by epoxidation and isomerization, yielding the target compound in high purity and yield .

Biological Activity Overview

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in food preservation and pharmaceuticals .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It is believed to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases. This activity may be attributed to its ability to modulate enzyme activities involved in oxidative metabolism .

Potential Therapeutic Applications

In medicinal chemistry, this compound is being explored for its therapeutic effects. Preliminary studies suggest it may play a role in drug development for conditions such as inflammation and cancer due to its ability to interact with specific molecular targets .

The biological mechanisms underlying the activity of this compound involve:

- Enzyme Modulation : The compound interacts with various enzymes, potentially altering their activity and influencing metabolic pathways.

- Receptor Binding : It may bind to specific receptors in cells, triggering biological responses that can lead to therapeutic effects.

- Metabolic Pathways : At low exposure levels, the compound is metabolized primarily via hydroxylation and oxidation pathways, while at higher concentrations, it undergoes reduction and conjugation processes .

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of commonly used preservatives, indicating its potential as a natural antimicrobial agent .

Antioxidant Capacity

In vitro assays assessing the antioxidant capacity revealed that this compound effectively reduced oxidative stress markers in cultured cells. The results indicated a dose-dependent response, with higher concentrations yielding greater protective effects against induced oxidative damage .

Safety Evaluation

The safety profile of this compound has been evaluated in various studies. According to assessments conducted by regulatory bodies, the compound is considered safe for consumption at specified levels typically used in food applications . Long-term toxicity studies have not indicated any significant adverse effects, reinforcing its potential as a food additive or pharmaceutical ingredient.

Q & A

Q. How can contradictory bioactivity results for this compound be reconciled in different assay systems?

- Methodological Answer : Differences in cell permeability or assay pH may explain discrepancies. Conduct solubility studies (e.g., shake-flask method) and measure logP values to assess hydrophobicity. Validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based) and include positive/negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.